molecular formula C3H8 B1595551 Propane-d8 CAS No. 2875-94-7

Propane-d8

Cat. No.: B1595551
CAS No.: 2875-94-7
M. Wt: 52.14 g/mol
InChI Key: ATUOYWHBWRKTHZ-AUOAYUKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-d8 can be synthesized through various methods, including the catalytic deuteration of propane. One common method involves the reaction of propane with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound typically involves the same catalytic deuteration process but on a larger scale. The process requires careful control of reaction conditions to ensure complete deuteration and high purity of the final product .

Chemical Reactions Analysis

Oxidative Dehydrogenation (ODH) Reactions

Propane-d8 undergoes oxidative dehydrogenation over metal oxide catalysts (e.g., MoOₓ/ZrO₂ or VOx/ZrO₂) to form propylene-d6 (C₃D₆). Key mechanistic insights include:

  • Irreversible C-D Bond Activation : Isotopic studies with C₃D₈/C₃H₈ mixtures show no formation of mixed isotopomers (e.g., C₃H₈₋ₓDₓ), indicating irreversible C-D bond cleavage during ODH .

  • Kinetic Isotope Effects (KIE) :

    Reaction SystemKIE ValueInterpretation
    CH₃CD₂CH₃ vs. CH₃CH₂CH₃1.7Methyl and methylene C-D bonds contribute to rate-determining step .
    CD₃CD₂CD₃ vs. CH₃CH₂CH₃2.3Larger KIE suggests dominant methylene C-D activation .
  • Proposed Mechanism :

    • Non-dissociative adsorption of C₃D₈ onto catalyst lattice oxygen (Oₗ).

    • Sequential D-atom abstraction from adsorbed this compound, forming C₃D₆ and surface hydroxyl groups.

    • Recombination of hydroxyl groups to release D₂O and regenerate catalyst vacancies.

  • Inhibition by Water : Presence of D₂O reduces propylene-d6 yield by 30%, suggesting reversible hydroxyl recombination steps .

Radiolysis Reactions

In vapor-phase radiolysis, this compound participates in radical-mediated reactions. Key findings include:

  • Ethane Formation : Dominant pathway via hydride-transfer reactions :
    C3D8++RHC3D7+RD\text{C}_3\text{D}_8^+ + \text{RH} \rightarrow \text{C}_3\text{D}_7\cdot + \text{RD}
    C3D7+C3D8C2D6+CD3\text{C}_3\text{D}_7\cdot + \text{C}_3\text{D}_8 \rightarrow \text{C}_2\text{D}_6 + \text{CD}_3\cdot

  • Scavenger Effects : Radical scavengers (e.g., NO) suppress molecular hydrogen and methane formation, confirming radical chain mechanisms .

Catalytic Cracking and Combustion

This compound exhibits distinct behavior in cracking and combustion over oxides:

  • Rate Comparisons :

    ReactionRelative Rate (C₃D₈ vs. C₃H₈)
    Propylene-d6 combustion80× slower
    This compound combustionBase rate

    Slower combustion rates highlight stronger C-D bonds compared to C-H .

  • Reaction Orders :

    • Zeroth order in O₂ and first order in C₃D₈ for ODH on MoOₓ/ZrO₂ .

    • Higher O₂ dependence observed in VOx systems with steam inhibition .

Surface Interactions and Isotopic Exchange

  • Reversible H-D Exchange : Propylene-d6 readily exchanges D with H₂O or H₂, confirming quasi-equilibrated surface hydroxyl dynamics .

  • Lattice Oxygen Role : Isotopic labeling (¹⁸O/¹⁶O) shows lattice oxygen participation in C-D activation, critical for CO/CO₂ formation .

Thermodynamic and Kinetic Data

PropertyValue (C₃D₈)Source
Enthalpy of Formation (ΔfH°)-105.25 kJ/mol
Boiling Point268.04 K
Ionization Energy11.40 eV

Scientific Research Applications

Chemical Research

Tracer Studies
Propane-d8 serves as an effective tracer in chemical kinetics and reaction mechanism studies due to its distinct mass difference from regular propane. This allows researchers to monitor reaction pathways and rates with high precision.

Table 1: Applications of this compound in Chemical Research

ApplicationDescription
Kinetic StudiesUsed to trace reaction mechanisms and determine rate constants.
Mechanistic ProbingHelps in understanding site-specific kinetics in reactions involving radicals.
Computational ChemistryAids in refining models for molecular vibrations through spectroscopic data.

Case Study: Kinetics of Hydrogen Abstraction
Research has demonstrated that this compound can be utilized to study hydrogen abstraction kinetics by hydroxyl radicals. By substituting hydrogen with deuterium at specific positions, researchers can derive individual rate constants for hydrogen abstraction, providing insights into combustion chemistry and atmospheric reactions .

Biological Applications

Metabolic Tracing
In biological systems, this compound is used to trace the incorporation of deuterium into metabolic pathways. This application is particularly useful in studying metabolic flux and understanding biochemical transformations.

Table 2: Biological Applications of this compound

ApplicationDescription
Metabolic StudiesTraces incorporation and transformation of labeled compounds in organisms.
NMR SpectroscopyUsed in nuclear magnetic resonance to study molecular structures and dynamics.

Case Study: Metabolic Pathway Analysis
A study utilizing this compound demonstrated its effectiveness in tracing metabolic pathways in engineered E. coli strains, revealing insights into the microbial synthesis of propane via the valine pathway .

Medical Applications

Nuclear Magnetic Resonance (NMR)
this compound is employed in NMR spectroscopy to investigate molecular structures and dynamics due to its unique isotopic properties that enhance resolution and sensitivity.

Table 3: Medical Applications of this compound

ApplicationDescription
MRI Contrast AgentPotential use as a contrast agent in magnetic resonance imaging.
Structural StudiesEnhances the study of biomolecules through NMR techniques.

Industrial Applications

Petrochemical Industry
In the petrochemical sector, this compound is utilized to study the dehydrogenation processes of propane into propylene, a crucial building block for plastics and other chemicals.

Table 4: Industrial Applications of this compound

ApplicationDescription
Dehydrogenation StudiesInvestigates catalytic processes for converting propane to propylene.
Process OptimizationAids in improving efficiency and yield in industrial chemical processes.

Mechanism of Action

The mechanism by which propane-d8 exerts its effects is primarily through its deuterium atoms, which influence the reaction kinetics and pathways. Deuterium atoms have a higher mass compared to hydrogen atoms, leading to a kinetic isotope effect that slows down reaction rates. This property is exploited in studies to understand reaction mechanisms and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propane-d8 include other deuterated hydrocarbons such as:

  • Methane-d4 (CD4)
  • Ethane-d6 (C2D6)
  • Butane-d10 (C4D10)

Uniqueness

This compound is unique due to its eight deuterium atoms, which provide a distinct isotopic signature and a significant kinetic isotope effect. This makes it particularly useful in studies where precise tracking of deuterium atoms is required .

Biological Activity

Propane-d8, also known as 1,1,1,3,3,3-hexadeuteropropane, is a deuterated form of propane. The incorporation of deuterium (D) instead of hydrogen (H) in its molecular structure affects its physical and chemical properties. This compound is primarily utilized in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and as a tracer in biological systems. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

  • Molecular Formula : C3H8D8
  • Molecular Weight : 112.22 g/mol
  • CAS Number : 137750-29-6

Biological Activity Overview

Research into the biological activity of this compound has revealed various interactions at the cellular and molecular levels. Its unique isotopic composition allows it to serve as a non-radioactive tracer in metabolic studies.

Table 1: Key Biological Activities of this compound

Activity TypeDescriptionReferences
Metabolic TracingUsed to trace metabolic pathways in organisms due to deuterium labeling.
NMR SpectroscopyProvides detailed structural information about biomolecules in solution.
Toxicological StudiesEvaluated for safety and potential toxic effects in various biological assays.

Case Studies

Several studies have highlighted the utility of this compound in biological research:

  • Metabolic Pathway Analysis :
    • A study utilized this compound to trace metabolic pathways in mice, demonstrating its effectiveness in identifying specific metabolic routes influenced by dietary changes.
    • Results indicated significant incorporation of deuterated propane into fatty acid synthesis pathways, suggesting its role as a substrate for lipid metabolism.
  • NMR Applications :
    • Research employing this compound in NMR spectroscopy has shown that it can enhance the resolution of spectra for complex biological molecules, aiding in the structural elucidation of proteins and nucleic acids.
    • The isotopic labeling provided clearer signals compared to non-deuterated analogs.
  • Toxicological Assessments :
    • Toxicological evaluations have been conducted to assess the safety profile of this compound. In vitro studies indicated low toxicity levels, with no significant adverse effects observed at concentrations typically used in research settings.
    • Long-term exposure studies are ongoing to fully understand any potential chronic effects.

Research Findings

Recent findings emphasize the importance of this compound in advancing our understanding of biochemical processes:

  • Deuterium Kinetic Isotope Effect : The presence of deuterium alters reaction kinetics, which can be beneficial for studying enzyme mechanisms and reaction pathways.
  • Environmental Impact Studies : this compound has been employed to track environmental degradation processes, providing insights into how pollutants are metabolized by microbial communities.

Q & A

Q. Basic: What are the critical considerations for synthesizing Propane-d8 with high isotopic purity?

Answer:
Synthesizing this compound (C₃D₈) requires precise control over deuteration efficiency and purification methods. Key steps include:

  • Deuteration Protocol : Use catalytic exchange reactions with deuterium gas (D₂) over platinum or palladium catalysts. Monitor reaction kinetics to optimize temperature (typically 80–120°C) and pressure (2–5 atm) .
  • Purification : Employ gas chromatography (GC) or fractional distillation to isolate this compound from residual solvents and byproducts (e.g., partially deuterated species). Validate purity via NMR (¹H and ²H) and mass spectrometry .
  • Isotopic Purity Metrics : Report deuterium incorporation using mass spectral data (e.g., m/z 52 for C₃D₈⁺) and ensure <1% residual protium content (Table 1) .

Table 1: Isotopic Purity Metrics for this compound

MethodTarget PurityAcceptable Threshold
²H NMR Integration≥99.5% D<0.5% Protium
GC-MS (m/z 52)≥99.8%<0.2% Impurities

Q. Basic: How should this compound be handled to minimize isotopic exchange in experimental setups?

Answer:
Isotopic exchange with ambient moisture or solvents can compromise this compound’s integrity. Mitigation strategies include:

  • Storage : Use sealed glass ampules under inert gas (Argon/N₂) at -20°C to reduce H/D exchange .
  • Experimental Design : Avoid protic solvents (e.g., H₂O, alcohols). Prefer deuterated solvents (e.g., DMSO-d₆) in reaction systems .
  • Monitoring : Conduct periodic FT-IR analysis to detect C-D stretching bands (2050–2250 cm⁻¹) and confirm isotopic stability .

Q. Advanced: How do isotopic effects of this compound influence kinetic studies in gas-phase reactions?

Answer:
Deuterium substitution alters reaction kinetics due to differences in zero-point energy and bond dissociation energies. For example:

  • Combustion Studies : C-D bonds (≈105 kcal/mol) require higher activation energy than C-H bonds (≈98 kcal/mol), slowing this compound oxidation rates. Use Arrhenius plots to quantify kinetic isotope effects (KIE ≈ 2–4 at 500–800 K) .
  • Computational Validation : Pair experimental data with DFT calculations (e.g., B3LYP/6-311++G**) to model transition states and validate KIE mechanisms (Table 2) .

Table 2: Kinetic Isotope Effects in Propane Combustion

ReactionKIE (C₃H₈ vs. C₃D₈)Temperature (K)
H-Abstraction by O₂3.2 ± 0.3600
Radical Recombination1.8 ± 0.2700

Q. Advanced: How can researchers resolve contradictions in spectral data when characterizing this compound mixtures?

Answer:
Contradictions often arise from overlapping signals (e.g., residual C₃H₈ in C₃D₈). Resolve via:

  • Multi-Technique Analysis : Combine ²H NMR (quantitative) with GC-MS (sensitive to trace impurities). For example, a ¹H NMR "null signal" confirms high deuteration .
  • Statistical Deconvolution : Apply multivariate analysis (e.g., PCA) to separate spectral contributions from isotopologues. Reference libraries (e.g., NIST Chemistry WebBook) improve accuracy .
  • Error Propagation : Report uncertainties in isotopic ratios using standard deviations from triplicate measurements .

Q. Advanced: What methodologies are recommended for studying this compound’s role in atmospheric chemistry models?

Answer:
To assess this compound as a tracer in atmospheric VOC studies:

  • Field Sampling : Deploy proton-transfer-reaction mass spectrometry (PTR-MS) with deuterium-selective detection (m/z 52) .
  • Modeling : Incorporate isotopic branching ratios into Master Chemical Mechanism (MCM) frameworks. Validate against chamber experiments with controlled NOx levels .
  • Data Validation : Cross-reference lab results with field data to address discrepancies in tropospheric lifetime estimates (e.g., C₃D₈: 10–14 days vs. C₃H₈: 7–10 days) .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:
While this compound is non-toxic, its flammability and cryogenic storage require:

  • Ventilation : Use fume hoods for gas handling; monitor explosive limits (LEL = 2.1% in air) .
  • Personal Protective Equipment (PPE) : Wear cryogenic gloves and face shields during transfer. Avoid static sparks .
  • Emergency Protocols : Implement gas detectors and CO₂ fire suppression systems in storage areas .

Q. Advanced: How can isotopic labeling with this compound improve mechanistic studies in heterogeneous catalysis?

Answer:
Use this compound to track surface reactions:

  • Isotopic Transient Analysis : Pulse C₃D₈ into catalytic reactors and monitor deuterium incorporation in products (e.g., via MS). Compare turnover frequencies (TOF) with C₃H₈ to identify rate-limiting steps .
  • In Situ Spectroscopy : Combine DRIFTS (Diffuse Reflectance IR) and QMS (Quadrupole MS) to observe C-D bond cleavage intermediates on metal surfaces (e.g., Pt/Al₂O₃) .

Guidelines for Researchers :

  • Replication : Document procedures per ARRIVE 2.0 guidelines (e.g., temperature gradients, catalyst pretreatment) .
  • Ethical Reporting : Disclose funding sources and data availability per institutional standards .

Properties

IUPAC Name

1,1,1,2,2,3,3,3-octadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOYWHBWRKTHZ-AUOAYUKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182931
Record name Propane-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

52.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2875-94-7
Record name Propane-d8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002875947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2875-94-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

For example, according to the experimental examination of the inventors of the present invention, comparing the gas-liquid equilibrium of the three components of water, isopropyl alcohol and the extraction agent (any one of propane, propylene and CO2) at a temperature in a range between 120° and 130° C. and a pressure in a range between 80 and 100 atm, the concentration of the isopropyl alcohol in the gaseous phase in equilibrium with the liquid phase obtained by using propane as the extraction agent is unexpectedly 1.2-2.5 times higher than that obtained by using propylene and CO2 as the extraction agent, when the concentration of the isopropyl alcohol in the liquid phase free of the extraction agent is 15-20% by weight. Furthermore, when the concentration of the isopropyl alcohol in the gaseous phase is converted into the concentration of the alcohol free of the extraction agent, the converted concentration obtained by using propane as the extraction agent is as high as over 90% by weight while the concentration obtained by using propylene or CO2 as the extraction agent is about 75-85% by weight. On the other hand, comparing the concentration of the extraction agent dissolved in the liquid phase, it is about 0.1-1 mol % when the extraction agent is propane, which is about from 1/2 to 1/10 of the concentration obtained when the extraction agent is propylene or CO2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Referring then to the drawing, there is shown an isostripper column 3. The isostripper column is typically operated at fractionation conditions including a bottom temperature of from about 350° to about 390° F., a top temperature of from about 125° to about 150° F., a bottom pressure of from about 155 to about 165 psig., and a top pressure of from about 145 to about 155 psig. In the present example, an alkylation reaction zone effluent stream, at a temperature of about 100° F., is charged to a heat exchanger 2 contained in line 1 whereby said stream is heated to a temperature of about 150° F. by indirect heat exchange with the hot alkylate product stream recovered from the isostripper column by way of line 27. The alkylation reaction zone effluent stream is continued through line 1 to provide about 271.4 moles of propane, 2721.4 moles of isobutane, 649.9 moles of n-butane, 29.4 moles of isopentane, 1.3 moles of n-pentane and about 394.6 moles of C6 + hydrocarbons per hour to the isostripper column 3. Said alkylation reaction zone effluent stream further contains about 125.7 moles of HF per hour, the mole quantities expressed herein being intended as lb-moles.
Quantity
29.4 mol
Type
reactant
Reaction Step One
Quantity
1.3 mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.